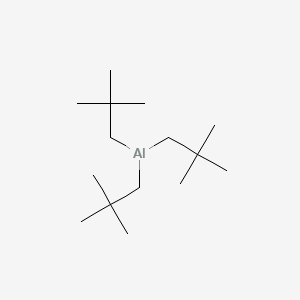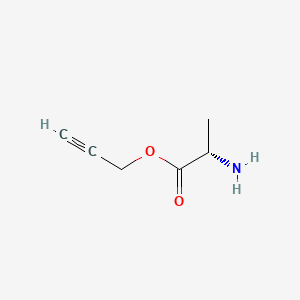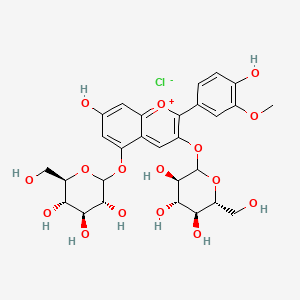
Aluminum, tris(2,2-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, tris(2,2-dimethylpropyl)-: is an organoaluminum compound with the chemical formula C15H33Al trineopentylaluminum . This compound is characterized by the presence of three 2,2-dimethylpropyl groups attached to an aluminum atom. It is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(2,2-dimethylpropyl)- typically involves the reaction of aluminum trichloride with 2,2-dimethylpropyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3LiC5H11→Al(C5H11)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain an inert atmosphere and control temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: Aluminum, tris(2,2-dimethylpropyl)- can undergo oxidation reactions, forming aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The compound can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
科学研究应用
Chemistry:
- Used as a catalyst in polymerization reactions.
- Acts as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine:
- Limited direct applications, but its derivatives are studied for potential use in drug delivery systems.
Industry:
- Utilized in the production of high-performance materials.
- Employed in the synthesis of other organometallic compounds.
作用机制
The mechanism by which aluminum, tris(2,2-dimethylpropyl)- exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as polymerization or bond formation. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Tris(dimethylamido)aluminum: Another organoaluminum compound with different substituents.
Tris(2,2-dimethylpropyl)phosphine: Similar structure but with phosphorus instead of aluminum.
Uniqueness:
- The presence of 2,2-dimethylpropyl groups provides unique steric and electronic properties.
- Its reactivity and applications differ from other organoaluminum compounds due to these substituents.
Conclusion
Aluminum, tris(2,2-dimethylpropyl)- is a versatile organoaluminum compound with significant applications in chemistry and industry Its unique structure and reactivity make it valuable for various synthetic and catalytic processes
属性
CAS 编号 |
42916-36-9 |
|---|---|
分子式 |
C15H33Al |
分子量 |
240.40 g/mol |
IUPAC 名称 |
tris(2,2-dimethylpropyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
InChI 键 |
MYWRONRUDLXRGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C[Al](CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)




![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)




![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)
